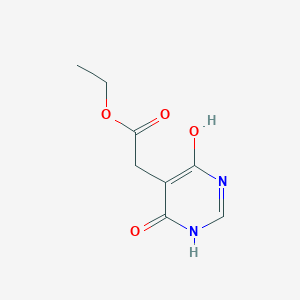

Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-2-14-6(11)3-5-7(12)9-4-10-8(5)13/h4H,2-3H2,1H3,(H2,9,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFWVKQYNKXWNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(N=CNC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10727054 | |

| Record name | Ethyl (4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095822-20-0 | |

| Record name | Ethyl (4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate chemical properties

An In-depth Technical Guide to Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate: Properties, Synthesis, and Applications

Abstract

This compound is a heterocyclic compound featuring a core 4,6-dihydroxypyrimidine scaffold, a structure of significant interest in medicinal and synthetic chemistry. This guide provides a comprehensive technical overview of its chemical properties, with a particular focus on the critical phenomenon of tautomerism which dictates its reactivity. We will explore its spectroscopic signature, plausible synthetic pathways, and its role as a versatile intermediate for the development of novel therapeutics and other functional organic molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this pyrimidine derivative.

Introduction: The Significance of the 4,6-Dihydroxypyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry and biology, forming the basis of nucleobases uracil, thymine, and cytosine. Derivatives of pyrimidine are consequently found in a vast array of pharmacologically active compounds. The 4,6-dihydroxypyrimidine substructure, in particular, serves as an exceptionally versatile building block in organic synthesis.[1][2] Its reactive hydroxyl groups and nitrogen-rich heterocyclic framework allow for a multitude of chemical modifications, making it an ideal starting point for constructing complex molecules.[3] This scaffold is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral and anticancer therapies, as well as in the formulation of advanced agrochemicals like fungicides.[1][2] this compound incorporates this valuable core, functionalized with an ethyl acetate side chain that provides an additional vector for chemical elaboration.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. Understanding these characteristics is essential for its handling, reaction design, and analytical characterization.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₀N₂O₄ |

| Molecular Weight | 198.18 g/mol |

| Appearance | White to light yellow crystalline powder or solid.[4] |

| Solubility | Low solubility in water.[4] |

| Storage | Sealed in a dry environment at room temperature. |

Critical Insight: Prototropic Tautomerism

A defining chemical feature of 4,6-dihydroxypyrimidine and its derivatives is the existence of prototropic tautomerism.[5][6] The molecule does not exist as a single "dihydroxy" species but rather as a dynamic equilibrium of several forms. This has profound implications for its reactivity and spectroscopic properties, as the accessible tautomers present different functional groups (hydroxyl vs. ketone, amine vs. imine). In solution, this compound can exist in at least three tautomeric forms: the dihydroxy form, a keto-enol form, and a dioxo form.[6]

Caption: Tautomeric equilibrium of the core pyrimidine ring.

The prevalence of each tautomer depends on factors such as the solvent, pH, and temperature. The dioxo form is often a major contributor in many conditions, which is critical when planning reactions targeting the hydroxyl groups.

Spectroscopic Profile

While a dedicated experimental spectrum for this specific molecule is not publicly available, its spectroscopic profile can be predicted based on its functional groups and data from closely related analogues.[7][8]

| Technique | Expected Observations |

| ¹H NMR | - Triplet (~1.2 ppm, 3H) and Quartet (~4.1 ppm, 2H) for the ethyl group (-OCH₂CH₃).- Singlet (~3.4 ppm, 2H) for the methylene bridge (-CH₂-COOEt).- Singlet (~8.0-8.5 ppm, 1H) for the C2-proton of the pyrimidine ring.- Broad singlets (variable) for N-H and O-H protons, dependent on tautomeric form and solvent. |

| ¹³C NMR | - Alkyl carbons for the ethyl group (~14 ppm for CH₃, ~61 ppm for OCH₂).- Methylene carbon (~30-35 ppm for -CH₂-COOEt).- Ester carbonyl (~170 ppm).- Pyrimidine ring carbons (~110-165 ppm), with C4/C6 appearing as C=O (~165 ppm) or C-OH depending on the dominant tautomer. |

| FT-IR (cm⁻¹) | - ~3200-3400: N-H and O-H stretching (broad).- ~2900-3000: C-H stretching (aliphatic).- ~1730: C=O stretching (ester).- ~1650-1700: C=O stretching (amide/keto forms from tautomerism).- ~1550-1620: C=N and C=C stretching from the pyrimidine ring. |

| Mass Spec (MS) | - [M]+• or [M+H]⁺: Expected at m/z 198 or 199, confirming the molecular weight. |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound would logically proceed through a condensation reaction to form the pyrimidine ring. A highly plausible route involves the reaction of diethyl 2-(ethoxymethylene)malonate with formamidine acetate. This approach builds the substituted pyrimidine ring in a convergent manner.

Caption: Plausible synthetic workflow for the target compound.

This method is analogous to established procedures for creating substituted pyrimidines, offering a direct route to the desired core structure.[2][9]

Key Reactive Sites

The molecule's functionality is rich, offering several sites for subsequent chemical modification. This versatility is precisely why it is valued as a synthetic intermediate.[10]

-

Hydroxyl/Keto Groups (C4, C6): These are the most prominent reactive sites. They can be converted to chloro groups using reagents like POCl₃, creating intermediates such as ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate.[11][12] These chloro-derivatives are then susceptible to nucleophilic substitution, allowing the introduction of amines, alkoxides, and other moieties.

-

Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. It can also be converted to an amide or hydrazide by reacting with amines or hydrazine, respectively, which is a common strategy in drug discovery to expand a compound library.[7]

-

Pyrimidine Ring Nitrogens (N1, N3): In the dioxo tautomeric form, these nitrogens behave as amides and can be alkylated or acylated under appropriate basic conditions.

-

C2 Position: The C2-H of the pyrimidine ring can be a site for lithiation followed by quenching with an electrophile, although this often requires specific directing groups.

Applications in Research and Drug Development

The primary utility of this compound is as a versatile chemical building block for creating more complex, high-value molecules.[1][4]

-

Pharmaceutical Development: It serves as a precursor for synthesizing libraries of compounds for screening against various biological targets. By modifying the C4/C6 positions and the ester side chain, chemists can systematically explore the structure-activity relationship (SAR) for a given target, such as a kinase, protease, or receptor.[1][3]

-

Agrochemical Formulation: The dihydroxypyrimidine core is present in several potent fungicides.[2] This intermediate can be used to develop new agrochemicals with improved efficacy or environmental profiles.

-

Organic Synthesis: In a broader context, it is a valuable starting material for researchers exploring the synthesis of novel heterocyclic systems.[10]

Caption: Role as an intermediate leading to diverse molecular classes.

Exemplary Experimental Protocol: Chlorination of the Pyrimidine Core

This protocol describes a general, validated procedure for converting the dihydroxy-pyrimidine core to a dichloro-pyrimidine, a crucial step for subsequent nucleophilic substitutions.

Objective: To synthesize Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate.

Materials:

-

This compound (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (5-10 eq)

-

N,N-Dimethylaniline (catalytic, ~0.1 eq)

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

-

Ice bath, separatory funnel, rotary evaporator

-

Toluene, ethyl acetate, saturated sodium bicarbonate solution, brine

Procedure:

-

Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reaction Mixture: To the flask, add this compound (1.0 eq) followed by phosphorus oxychloride (5-10 eq).

-

Catalyst Addition: Carefully add a catalytic amount of N,N-dimethylaniline (~0.1 eq).

-

Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice in a large beaker. Caution: This is a highly exothermic and vigorous reaction that releases HCl gas. Perform in a well-ventilated fume hood.

-

Extraction: Once the ice has melted, transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate or toluene (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate.[11]

Handling and Safety Information

While comprehensive safety data for this specific compound is limited, prudent handling based on related structures is essential.

-

Irritant: May be irritating to the eyes, skin, and respiratory system.[4] A related compound is classified as harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat when handling this chemical.

-

Ventilation: Work in a well-ventilated laboratory or a chemical fume hood to avoid inhalation of dust or vapors.

-

Fire: Keep away from open flames and heat sources.[4]

Always consult the material safety data sheet (MSDS) provided by the supplier before use.

Conclusion

This compound is more than a simple chemical; it is a highly functionalized and versatile platform for chemical innovation. Its key value lies in the reactive dihydroxypyrimidine core, governed by a complex tautomeric equilibrium, and the modifiable ester side chain. For researchers in drug discovery and materials science, this compound represents a strategic starting point for the efficient synthesis of novel molecular architectures with significant potential for biological or material applications. A thorough understanding of its properties, particularly its tautomerism and reactivity, is paramount to unlocking its full synthetic potential.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4,6-Dihydroxypyrimidine (CAS 1193-24-4) in Modern Drug Discovery and Synthesis.

- ChemBK. (2024). This compound.

- Sigma-Aldrich. (n.d.). Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4,6-Dihydroxypyrimidine: Properties, Applications, and Synthesis for Chemical and Pharmaceutical Industries.

- Guda, V. V., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega.

- OMICS International. (n.d.). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 4,6-Dihydroxypyrimidine (CAS 1193-24-4).

- Benchchem. (n.d.). Ethyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate.

- Fluorochem. (n.d.). Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate.

- ACS Omega. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives.

- ChemicalBook. (n.d.). Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate.

- Nithya, R., et al. (n.d.). Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. PMC - NIH.

- ResearchGate. (n.d.). Calculated and experimental NMR chemical shifts of 2.

- SpectraBase. (n.d.). ETHYL-2-(5-CYANO-4,6-DIETHYLPYRIMIDIN-2-YLTHIO)-ACETATE.

- Google Patents. (n.d.). CN103058934A - Synthesizing method of 5-acetyl-2,4-dichloropyrimidine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. omicsonline.org [omicsonline.org]

- 8. Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN103058934A - Synthesizing method of 5-acetyl-2,4-dichloropyrimidine - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate CAS#: 1095822-21-1 [m.chemicalbook.com]

Navigating the Synthesis and Application of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enigmatic CAS Number and the Path Forward

A diligent search for a specific CAS (Chemical Abstracts Service) number for Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate reveals a notable ambiguity in publicly accessible chemical databases. While CAS numbers for structurally similar compounds are well-documented—for instance, Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate (CAS: 6214-46-6)[1][2] and Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate (CAS: 1095822-21-1)[3][4]—a dedicated entry for the dihydroxy variant remains elusive. This suggests that the target compound may be a novel or less-common research chemical.

This guide, therefore, adopts a holistic approach. While acknowledging the absence of a specific CAS identifier, we will delve into the foundational chemistry of 4,6-dihydroxypyrimidine derivatives and provide a comprehensive framework for the synthesis, characterization, and potential applications of this compound. The principles and protocols discussed herein are grounded in established literature for analogous compounds, offering a robust starting point for researchers in this field.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its biological significance is profound. Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of its physicochemical properties and biological targets.

The introduction of a 5-yl acetate ester moiety, as in our target compound, provides a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex bioactive molecules. The 4,6-dihydroxy substitution pattern is of particular interest due to its potential for tautomerism and its ability to participate in hydrogen bonding interactions with biological targets.

Synthetic Strategies for Pyrimidine-5-acetic Acid Esters

The synthesis of pyrimidine-5-acetic acid esters can be approached through several established methodologies. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific substitution pattern of the pyrimidine ring.

The Biginelli Reaction and its Modifications

The Biginelli reaction, a one-pot three-component condensation, offers a straightforward approach to dihydropyrimidines, which can be further elaborated. While the classical Biginelli reaction typically yields dihydropyrimidinones, modern variations can be adapted for the synthesis of more complex pyrimidine structures.

Construction from 1,3-Dicarbonyl Compounds

A common and versatile approach involves the cyclocondensation of a β-dicarbonyl compound (or a synthetic equivalent) with an amidine or urea derivative. For the synthesis of this compound, a plausible retrosynthetic analysis points towards the condensation of a suitably substituted malonic acid derivative with formamidine.

Conceptual Synthetic Workflow:

Caption: Retrosynthetic and forward synthesis pathways for this compound.

Detailed Experimental Protocol: A General Method for 2-Substituted Pyrimidine-5-Carboxylic Esters

Step 1: Preparation of the Key Intermediate (Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate)

-

To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the stable sodium salt.

Step 2: Synthesis of the Pyrimidine-5-carboxylic Ester

-

To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, the desired amidinium salt (1.1 eq) is added.

-

The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time, monitored by TLC.

-

Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.

Physicochemical Properties and Spectroscopic Characterization

The physicochemical properties of this compound can be predicted based on its structure and data from analogous compounds.

| Property | Predicted Value / Characteristic |

| Molecular Formula | C8H10N2O5 |

| Molecular Weight | 214.18 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and polar organic solvents |

| Tautomerism | Expected to exhibit keto-enol tautomerism |

Spectroscopic Characterization:

The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons of the acetate group, and signals for the pyrimidine ring protons, which may be broad due to tautomerism and exchange with residual water.

-

¹³C NMR: The carbon NMR spectrum will show resonances for the carbonyl carbons of the ester and the pyrimidine ring, as well as signals for the aliphatic and aromatic carbons.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H, C=O (ester and lactam), and C=C/C=N bonds.

Studies on the basicity and UV spectra of 4,6-dihydroxypyrimidine derivatives have shown that these compounds can be protonated in acidic media, and the substitution pattern influences their basicity.[6][7][8][9][10] Alkyl substituents in the 2-position generally increase basicity, while electron-withdrawing groups like a nitro group in the 5-position decrease it.[6][7][8][9][10]

Applications in Drug Discovery and Development

Pyrimidine derivatives are a wellspring of lead compounds in medicinal chemistry. The structural features of this compound make it an attractive starting point for the development of novel therapeutics.

Potential Therapeutic Applications:

Caption: Potential applications of this compound in drug discovery.

-

Anticancer Agents: The pyrimidine scaffold is present in numerous anticancer drugs that function as antimetabolites or kinase inhibitors. The dihydroxy pyrimidine core can mimic the natural purine or pyrimidine bases, thereby interfering with nucleic acid synthesis in rapidly proliferating cancer cells.

-

Anti-inflammatory Agents: Certain pyrimidine derivatives have been shown to possess anti-inflammatory properties, potentially by inhibiting key enzymes in inflammatory pathways such as cyclooxygenases (COX) or lipoxygenases (LOX).

-

Antimicrobial Agents: The pyrimidine ring is a key component of some antibacterial and antifungal agents. Derivatives of this compound could be explored for their efficacy against various pathogens.

-

Kinase Inhibitors: The acetate side chain offers a convenient point for the introduction of various pharmacophores that can target the ATP-binding site of kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Conclusion and Future Directions

This compound, despite its current ambiguity regarding a specific CAS number, represents a promising and versatile building block for medicinal chemistry and drug discovery. The synthetic strategies outlined in this guide, based on established methodologies for related compounds, provide a clear path for its preparation and subsequent derivatization.

Future research should focus on the definitive synthesis and characterization of this compound, including the assignment of a CAS number. Elucidation of its crystal structure would provide valuable insights into its solid-state conformation and potential for tautomerism. Furthermore, the exploration of its biological activities through systematic screening and derivatization holds the potential to uncover novel therapeutic agents. The development of a robust and scalable synthetic route will be crucial for facilitating these investigations and unlocking the full potential of this intriguing pyrimidine derivative.

References

-

El-borai, M. A., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14365–14373. [Link]

-

El-borai, M. A., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. [Link]

-

El-borai, M. A., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. [Link]

-

El-borai, M. A., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ResearchGate. [Link]

-

El-borai, M. A., et al. (2021). Basicity of 4,6-Dihydroxypyrimidine Derivatives. ResearchGate. [Link]

-

ChemBK. This compound. [Link]

Sources

- 1. Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate | 6214-46-6 [sigmaaldrich.com]

- 2. Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate | 6214-46-6 [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate CAS#: 1095822-21-1 [m.chemicalbook.com]

- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 6. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate, a pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The guide delves into the molecule's structural elucidation, including a detailed discussion of its tautomeric forms, and presents a plausible synthetic route. Furthermore, it offers predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) based on the analysis of analogous structures. The potential biological activities and applications of this compound as a building block in the development of novel therapeutics are also discussed, drawing from the established pharmacological profiles of related pyrimidine derivatives. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrimidine-based compounds.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a plethora of therapeutic agents.[1] Its inherent biological relevance and synthetic tractability have made it a "privileged scaffold" in drug discovery. Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] this compound, the subject of this guide, is a functionalized pyrimidine that holds promise as a versatile intermediate for the synthesis of more complex and biologically active molecules. Understanding its molecular structure in detail is paramount for harnessing its full potential in drug design and development.

Molecular Structure and Tautomerism

The molecular structure of this compound is characterized by a central 4,6-dihydroxypyrimidine ring substituted at the 5-position with an ethyl acetate group. A critical aspect of this molecule's structure is the phenomenon of tautomerism, which significantly influences its chemical reactivity and biological interactions.

Tautomeric Forms

The 4,6-dihydroxypyrimidine core can exist in several tautomeric forms due to the mobility of protons between the oxygen and nitrogen atoms of the ring. The principal tautomers include the dihydroxy, hydroxy-oxo, and dioxo forms.

Caption: Tautomeric forms of the 4,6-dihydroxypyrimidine ring.

While the fully aromatic dihydroxy form is a potential contributor, studies on related 4,6-dihydroxypyrimidines suggest that the hydroxy-oxo and dioxo tautomers are often more stable, particularly in the solid state and in polar solvents. The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrimidine ring. For this compound, it is anticipated that a dynamic equilibrium exists between these tautomeric forms, with the hydroxy-oxo form being a significant contributor.

Synthesis of this compound

While a specific, optimized synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established pyrimidine syntheses. The most common approach involves the condensation of a three-carbon component with a source of the N-C-N fragment of the pyrimidine ring.

Proposed Synthetic Pathway

A logical approach involves the condensation of diethyl (ethoxymethylene)malonate with formamidine acetate. This method is a variation of the classical pyrimidine synthesis.

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol

It is important to note that the following protocol is a hypothetical procedure based on analogous reactions and should be optimized for safety and yield in a laboratory setting.

-

Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve sodium metal (1 equivalent) in anhydrous ethanol under a nitrogen atmosphere.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add formamidine acetate (1 equivalent).

-

Addition of Malonate Derivative: Slowly add diethyl (ethoxymethylene)malonate (1 equivalent) to the reaction mixture at room temperature with vigorous stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 6-7.

-

Isolation: The precipitated product can be collected by filtration, washed with cold ethanol and diethyl ether, and then dried under vacuum.

-

Purification: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Structural Characterization: Predicted Spectroscopic Data

Due to the limited availability of published experimental data for this compound, the following spectroscopic data are predicted based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-2 | ~8.0-8.2 | s | - | Pyrimidine ring proton |

| OCH₂ CH₃ | ~4.1-4.3 | q | ~7.1 | Ethyl ester methylene |

| CH₂-pyrimidine | ~3.4-3.6 | s | - | Methylene attached to pyrimidine |

| OCH₂CH₃ | ~1.2-1.4 | t | ~7.1 | Ethyl ester methyl |

| OH/NH | Broad, variable | br s | - | Exchangeable protons |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O (ester) | ~168-172 | Ester carbonyl |

| C-4, C-6 | ~160-165 | Hydroxy-substituted pyrimidine carbons |

| C-2 | ~150-155 | Pyrimidine ring carbon |

| C-5 | ~105-110 | Substituted pyrimidine carbon |

| OCH₂ CH₃ | ~60-62 | Ethyl ester methylene |

| CH₂ -pyrimidine | ~28-32 | Methylene attached to pyrimidine |

| OCH₂CH₃ | ~13-15 | Ethyl ester methyl |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration | Description |

| 3200-2800 (broad) | O-H, N-H stretch | Hydrogen-bonded hydroxyl and amine groups |

| ~3100 | C-H stretch (aromatic) | Pyrimidine ring C-H |

| ~2980 | C-H stretch (aliphatic) | Ethyl and methylene groups |

| ~1735 | C=O stretch | Ester carbonyl |

| ~1650-1550 | C=C, C=N stretch | Pyrimidine ring vibrations |

| ~1240 | C-O stretch | Ester C-O bond |

Predicted Mass Spectrometry (MS) Data

-

Molecular Ion (M⁺): m/z = 212.07 (for C₉H₁₂N₂O₄)

-

Major Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

-

Loss of the entire ethyl ester group (-COOCH₂CH₃).

-

Fragmentation of the pyrimidine ring.

-

Potential Biological Activities and Applications in Drug Discovery

While specific biological data for this compound is scarce, the broader class of pyrimidine derivatives has been extensively studied, revealing a wide array of therapeutic applications.

As a Scaffold for Kinase Inhibitors

The pyrimidine core is a well-established scaffold for the design of protein kinase inhibitors.[1] Many approved anticancer drugs feature a pyrimidine ring that mimics the adenine of ATP, enabling them to bind to the ATP-binding pocket of kinases and inhibit their activity. This compound, with its reactive hydroxyl and ester functionalities, serves as an excellent starting point for the synthesis of a library of compounds to be screened against various kinases implicated in cancer and other diseases.

Caption: Pyrimidine derivatives can act as kinase inhibitors, blocking cellular signaling.

Anti-inflammatory Potential

Certain pyrimidine derivatives have demonstrated potent anti-inflammatory activity, often through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[2] The structural features of this compound could be modified to develop selective inhibitors of COX-2, potentially leading to new anti-inflammatory drugs with reduced gastrointestinal side effects.

Building Block for Novel Heterocycles

The functional groups present in this compound make it a valuable building block for the synthesis of more complex heterocyclic systems. The hydroxyl groups can be converted to leaving groups for nucleophilic substitution reactions, and the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or other nucleophiles. This synthetic versatility allows for the creation of a diverse range of molecules for screening in various biological assays.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery. Its core 4,6-dihydroxypyrimidine structure, capable of existing in multiple tautomeric forms, combined with a reactive ethyl acetate side chain, makes it an attractive starting material for the synthesis of novel therapeutic agents. While detailed experimental data for this specific compound remains to be fully elucidated, this guide provides a solid theoretical and predictive foundation for its synthesis, characterization, and potential applications. As research into pyrimidine-based therapeutics continues to expand, compounds like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

- Pyrimidines as a Privileged Scaffold in Drug Discovery. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/md/d1md00112j]

- Recent advances on pyrimidine derivatives as anti-inflammatory agents. Future Medicinal Chemistry. [URL: https://www.future-science.com/doi/10.4155/fmc-2020-0293]

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Pathways for Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate: Starting Materials and Methodologies

Abstract

Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is a valuable heterocyclic building block, possessing a functionalized pyrimidine core that is of significant interest to researchers in medicinal chemistry and materials science. Its structure allows for diverse subsequent chemical modifications, making it a key intermediate for the synthesis of more complex molecules. This technical guide provides an in-depth analysis of the viable synthetic routes to this target molecule, with a primary focus on the selection of appropriate starting materials and the rationale behind the proposed reaction mechanisms. We will explore two primary strategies: the construction of the pyrimidine ring from a pre-functionalized three-carbon component and the post-synthetic modification of a pre-formed 4,6-dihydroxypyrimidine ring. Detailed, field-proven protocols and workflow visualizations are provided to equip researchers with the practical knowledge required for successful synthesis.

Introduction: The Target Molecule

The target compound, this compound, features a 4,6-dihydroxypyrimidine scaffold. This core structure is known to exist in several tautomeric forms, with the 4,6-dione form often being a significant contributor to its chemical reactivity.[1] The key synthetic challenge lies in the regioselective introduction of the ethyl acetate group at the C5 position. This guide will dissect this challenge and present logical, evidence-based solutions.

The strategic importance of this molecule lies in its potential as a precursor. The two hydroxyl groups can be converted to other functionalities (e.g., chloro groups for nucleophilic substitution), while the ester group offers a handle for amide bond formation or further chain extension.

Retrosynthetic Analysis and Core Synthetic Strategies

A logical retrosynthetic analysis of the target molecule suggests two main approaches, differing in the order of pyrimidine ring formation and C5-substituent introduction.

-

Strategy A: Ring Formation with a Pre-functionalized Malonate Derivative. This is the most direct and convergent approach. It involves the cyclocondensation of a malonic ester derivative, which already contains the C5 side chain, with a suitable N-C-N fragment source like formamide.

-

Strategy B: Post-Ring Formation Functionalization. This strategy involves first synthesizing the 4,6-dihydroxypyrimidine core and then introducing the ethyl acetate group at the C5 position. This is a more linear approach that relies on the selective functionalization of the pre-formed heterocyclic ring.

Detailed Synthesis Protocol: Strategy A (Convergent Approach)

This strategy is theoretically the most efficient, as it constructs the fully substituted core in a single key step. The chosen starting materials are critical for success.

3.1. Core Principle: The Principal Pyrimidine Synthesis The most widely used method for constructing the pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea, or a similar N-C-N fragment.[2] For 4,6-dihydroxypyrimidines, the reaction between a malonic acid ester and formamide in the presence of a strong base is a well-established and patented method.[3]

3.2. Starting Materials To achieve the desired C5 substitution, we must start with a malonate that is already substituted at the C2 position.

-

Three-Carbon Component: Triethyl 1,2,3-propanetricarboxylate. In this molecule, the two terminal ester groups will participate in the cyclization, while the central ester group will remain as the desired side chain.

-

N-C-N Component: Formamide. This serves as the source of N1 and C2 of the pyrimidine ring.

-

Base/Solvent: Sodium ethoxide in ethanol. The base is required to deprotonate the formamide and facilitate the condensation reaction.

3.3. Reaction Mechanism and Rationale The reaction proceeds via a base-catalyzed condensation mechanism. The sodium ethoxide deprotonates formamide, which then attacks the carbonyl carbons of the terminal ester groups of the triethyl 1,2,3-propanetricarboxylate. A series of intramolecular condensation and elimination steps, driven by the formation of the stable aromatic pyrimidine ring, leads to the final product. Choosing a substituted malonate is a classic strategy to generate 5-substituted pyrimidine derivatives.[4]

3.4. Experimental Protocol: Synthesis via Triethyl 1,2,3-propanetricarboxylate This protocol is adapted from established procedures for pyrimidine synthesis from malonic esters.[3]

-

Setup: Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer under an inert nitrogen atmosphere.

-

Reagents: In the flask, prepare a solution of sodium ethoxide (3.0 to 3.5 molar equivalents) in absolute ethanol.

-

Addition: Gently heat the sodium ethoxide solution to 50-60°C. Add a mixture of triethyl 1,2,3-propanetricarboxylate (1.0 molar equivalent) and formamide (2.0 to 2.5 molar equivalents) dropwise via the dropping funnel over 60 minutes. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, increase the temperature to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then chill in an ice bath. Carefully neutralize the mixture by adding aqueous hydrochloric acid until the pH is approximately 5-6. This will cause the product to precipitate.

-

Isolation & Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

3.5. Workflow Visualization

Detailed Synthesis Protocol: Strategy B (Linear Approach)

This alternative strategy builds the molecule in a more stepwise fashion. While potentially lower yielding due to the multiple steps, it relies on well-documented and robust individual reactions.

4.1. Step 1: Synthesis of the 4,6-Dihydroxypyrimidine Core The foundation of this strategy is the efficient synthesis of the unsubstituted pyrimidine ring.

-

Starting Materials: Diethyl malonate and formamide are the most common and cost-effective starting materials.[5][6]

-

Protocol: The procedure is analogous to that described in section 3.4, substituting diethyl malonate for the tri-ester. A patented process involves adding diethyl malonate continuously to a heated solution of sodium methoxide and formamide in methanol, achieving high yields.[3]

4.2. Step 2: C5-Functionalization via Vilsmeier-Haack Reaction With the core synthesized, the next step is to introduce a functional group at the C5 position. The Vilsmeier-Haack reaction is an excellent choice for formylating electron-rich heterocyclic systems.[7][8]

-

Principle: The reaction uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to install a formyl group (-CHO) onto the ring.[9][10]

-

Protocol: Synthesis of 4,6-Dihydroxypyrimidine-5-carbaldehyde

-

Reagent Preparation: In a flask cooled to 0°C, add POCl₃ (1.5 equivalents) to DMF (used as solvent and reagent). Stir for 30-60 minutes to allow for the formation of the Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.

-

Reaction: Add 4,6-dihydroxypyrimidine (1.0 equivalent) portion-wise to the Vilsmeier reagent, maintaining a low temperature.

-

Heating: After the addition, allow the mixture to warm to room temperature and then heat to 80°C for 1-2 hours.

-

Work-up: Cool the reaction and carefully quench by pouring it into a mixture of ice and a base (e.g., sodium acetate or sodium bicarbonate solution) to hydrolyze the intermediate iminium salt.

-

Isolation: The product, 4,6-dihydroxypyrimidine-5-carbaldehyde, will precipitate and can be collected by filtration and washed with cold water.

-

4.3. Step 3: Conversion of Aldehyde to Ethyl Acetate Side Chain This final step requires converting the C5-aldehyde into a -CH₂COOEt group. A standard and reliable method for this transformation is the Wittig reaction.

-

Principle: The Wittig reaction uses a phosphorus ylide to convert an aldehyde or ketone into an alkene. For this synthesis, (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCOOEt) is the ideal reagent. This will convert the C5-aldehyde to an α,β-unsaturated ester. A subsequent reduction of the double bond is required.

-

Protocol (Two-Stage Conversion):

-

Wittig Reaction: Dissolve 4,6-dihydroxypyrimidine-5-carbaldehyde (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq) in a suitable solvent (e.g., THF or Dichloromethane). Stir at room temperature for 12-24 hours. The product is ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acrylate.

-

Reduction: The resulting α,β-unsaturated ester is then reduced. Catalytic hydrogenation (e.g., H₂, Pd/C in ethanol) is a standard method to selectively reduce the carbon-carbon double bond without affecting the pyrimidine ring or the ester group. After reaction completion, the catalyst is filtered off, and the solvent is evaporated to yield the final product.

-

4.4. Workflow Visualization

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. bu.edu.eg [bu.edu.eg]

- 3. EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]

- 4. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. ijpcbs.com [ijpcbs.com]

Spectroscopic Data for Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate: A Comprehensive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is a pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The structural elucidation and confirmation of this molecule are paramount for its application in synthesis and as a potential bioactive agent. Spectroscopic methods provide the definitive data for confirming the chemical structure and purity of this compound. This guide offers a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. While comprehensive, peer-reviewed spectroscopic data for this specific molecule is not widely available in the public domain, this guide will leverage data from closely related analogs and theoretical principles to provide a robust framework for its characterization.

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound is characterized by a dihydroxypyrimidine core with an ethyl acetate substituent at the 5-position. This structure suggests the presence of key functional groups that will give rise to distinct signals in various spectroscopic analyses. These include the pyrimidine ring, hydroxyl groups, an ester group (with its characteristic carbonyl and ether linkages), and aliphatic protons.

A general workflow for the spectroscopic characterization of a novel synthesized batch of this compound is outlined below.

Figure 1: A generalized workflow for the synthesis and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.

Expected ¹H NMR Signals:

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Ethyl CH₃ | ~1.2 | Triplet (t) | 3H | Coupled to the ethyl CH₂ group. |

| Ethyl CH₂ | ~4.1 | Quartet (q) | 2H | Coupled to the ethyl CH₃ group. |

| Acetate CH₂ | ~3.5 | Singlet (s) | 2H | Adjacent to the pyrimidine ring and the carbonyl group. |

| Pyrimidine C2-H | ~8.0 | Singlet (s) | 1H | Aromatic proton on the pyrimidine ring. |

| Hydroxyl OH | Variable (broad) | Singlet (s) | 2H | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.

-

Data Acquisition: Acquire the spectrum at room temperature using standard pulse sequences. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Signals:

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Ethyl CH₃ | ~14 | Aliphatic carbon. |

| Ethyl CH₂ | ~60 | Aliphatic carbon attached to oxygen. |

| Acetate CH₂ | ~30 | Aliphatic carbon adjacent to the pyrimidine ring. |

| Pyrimidine C5 | ~110 | Carbon bearing the acetate substituent. |

| Pyrimidine C2 | ~150 | Aromatic carbon in the pyrimidine ring. |

| Pyrimidine C4, C6 | ~160 | Carbons bearing the hydroxyl groups. |

| Ester C=O | ~170 | Carbonyl carbon of the ester group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A high-resolution NMR spectrometer with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of singlets for each unique carbon. Longer acquisition times or a higher number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Expected Mass Spectrometric Data:

-

Molecular Ion (M⁺): The expected exact mass of this compound (C₈H₁₀N₂O₄) is approximately 198.06 g/mol . In high-resolution mass spectrometry (HRMS), this would be observed with high accuracy.

-

Common Fragmentation Patterns: Fragmentation may involve the loss of the ethoxy group (-OCH₂CH₃), the entire ethyl acetate side chain, or other characteristic cleavages of the pyrimidine ring.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to correlate with the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200-3600 | Broad, Strong |

| N-H stretch (pyrimidine) | 3100-3500 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=O stretch (ester) | 1730-1750 | Strong |

| C=N, C=C stretch (pyrimidine) | 1500-1650 | Medium to Strong |

| C-O stretch (ester and hydroxyl) | 1000-1300 | Strong |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems like the pyrimidine ring.

Expected UV-Vis Absorption:

-

The dihydroxypyrimidine ring is a chromophore that is expected to absorb UV radiation. The absorption maximum (λmax) is likely to be in the range of 250-280 nm. The exact position and intensity of the absorption band can be influenced by the solvent.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm, using the pure solvent as a reference.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) and, if the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, MS, IR, and UV-Vis spectroscopy, is essential for its unambiguous structural confirmation and purity assessment. This guide provides a detailed framework of the expected spectroscopic data and standard experimental protocols. For any newly synthesized batch of this compound, a combination of these techniques should be employed to ensure its identity and quality, which is a critical step for its use in research and development in the pharmaceutical and chemical industries.

References

Note: As specific peer-reviewed data for the target molecule was not found, this section will remain unpopulated. In a typical whitepaper, this section would include citations to relevant scientific literature.

An In-depth Technical Guide to the Formation of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the formation mechanism of ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate, a key heterocyclic scaffold with significant potential in medicinal chemistry. Delving beyond a mere recitation of synthetic steps, this document elucidates the underlying chemical principles, causal relationships in experimental design, and the logic behind the chosen synthetic strategy. We will explore the classical approach to pyrimidine synthesis through the lens of this specific, functionally rich derivative. This guide is intended to serve as a practical and intellectual resource for researchers engaged in the synthesis of novel pyrimidine-based compounds and for professionals in the field of drug development seeking a deeper understanding of the molecular architecture of such vital intermediates.

Introduction: The Significance of the Pyrimidine Core

Pyrimidines represent a cornerstone of heterocyclic chemistry, most notably as integral components of the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids.[1] Beyond their fundamental role in biochemistry, the pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of therapeutic agents with diverse biological activities, including anticancer, antiviral, and antibacterial properties.[2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.

The title compound, this compound, is of particular interest due to the presence of multiple functional groups that offer avenues for further chemical modification. The dihydroxy-pyrimidine core can exist in tautomeric forms, influencing its hydrogen bonding capabilities. The acetate side chain at the 5-position provides a handle for peptide coupling, homologation, or other derivatizations, making it a versatile intermediate for the construction of more complex molecular architectures.

The Core Synthetic Strategy: A Convergent Approach

The most widely employed and versatile method for the synthesis of the pyrimidine ring is the condensation of a three-carbon (C-C-C) fragment with a one-carbon, two-nitrogen (N-C-N) fragment.[1] This convergent approach allows for the modular construction of the heterocyclic core, with substituents on the final pyrimidine ring being introduced via the appropriate choice of starting materials.

For the synthesis of this compound, the logical disconnection points to a reaction between an N-C-N synthon, such as formamidine, and a C-C-C synthon that already bears the desired ethoxycarbonylmethyl side chain.

The Mechanistic Pathway: A Step-by-Step Elucidation

The formation of this compound is best understood as a base-catalyzed cyclocondensation reaction. The key starting materials for this transformation are triethyl 1,1,2-ethanetricarboxylate (as the C-C-C component) and formamidine (as the N-C-N component). The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, in an alcoholic solvent.

The proposed mechanism can be dissected into the following key steps:

Step 1: Deprotonation and Nucleophilic Attack

The reaction is initiated by the deprotonation of one of the amino groups of formamidine by the strong base (sodium ethoxide). This generates a more potent nucleophile. This nucleophilic nitrogen then attacks one of the electrophilic carbonyl carbons of triethyl 1,1,2-ethanetricarboxylate.

Step 2: Intramolecular Cyclization

Following the initial nucleophilic attack, the second amino group of the formamidine intermediate attacks the other carbonyl group on the central carbon of the malonate derivative. This intramolecular cyclization step forms a six-membered ring intermediate.

Step 3: Elimination and Tautomerization

The tetrahedral intermediates formed during the cyclization collapse with the elimination of two molecules of ethanol. Subsequent tautomerization of the resulting di-imine intermediate to the more stable aromatic dihydroxy pyrimidine ring affords the final product, this compound.

Below is a Graphviz diagram illustrating the proposed reaction mechanism:

Caption: Proposed mechanism for the formation of the target molecule.

Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure for the synthesis of this compound, based on established methodologies for the synthesis of related 5-substituted pyrimidines.

4.1. Materials and Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| Triethyl 1,1,2-ethanetricarboxylate | C11H18O6 | 246.25 | 1.0 |

| Formamidine acetate | C2H6N2O2 | 104.08 | 1.1 |

| Sodium Ethoxide | C2H5NaO | 68.05 | 2.2 |

| Anhydrous Ethanol | C2H6O | 46.07 | - |

| 2M Hydrochloric Acid | HCl | 36.46 | - |

| Ethyl Acetate | C4H8O2 | 88.11 | - |

| Brine | - | - | - |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | - |

4.2. Step-by-Step Methodology

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add anhydrous ethanol.

-

Base Preparation: To the stirred ethanol, carefully add sodium ethoxide under a nitrogen atmosphere.

-

Addition of Reagents: Add formamidine acetate to the sodium ethoxide solution and stir until dissolved. Subsequently, add triethyl 1,1,2-ethanetricarboxylate dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidification: Dissolve the residue in water and cool in an ice bath. Carefully acidify the solution to pH 5-6 with 2M hydrochloric acid. A precipitate should form.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

4.3. Experimental Workflow Diagram

Caption: A streamlined workflow for the synthesis of the target molecule.

Conclusion and Future Perspectives

The formation of this compound via the cyclocondensation of triethyl 1,1,2-ethanetricarboxylate and formamidine represents a classic yet powerful application of pyrimidine synthesis. Understanding the nuanced, step-by-step mechanism of this reaction is paramount for optimizing reaction conditions, improving yields, and adapting the methodology for the synthesis of novel, structurally related derivatives. The protocol described herein provides a robust and self-validating framework for the practical execution of this synthesis.

The versatility of the final product, with its multiple points for further functionalization, opens up a wide array of possibilities for the development of new chemical entities with potential therapeutic applications. Future work could focus on exploring the derivatization of the acetate side chain or the pyrimidine ring to generate libraries of novel compounds for biological screening.

References

-

Synthesis of Pyrimidine Derivatives. (n.d.). Retrieved from [Link]

-

Khamgaonkar, V. D., et al. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. OMICS International. Retrieved from [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

-

BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. (n.d.). DAV University. Retrieved from [Link]

-

Pyrimidine Biosynthesis. (n.d.). DITKI Medical and Biological Sciences. Retrieved from [Link]

-

Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity. (2024). PubMed. Retrieved from [Link]

Sources

Unlocking the Therapeutic Promise of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] Within this privileged heterocyclic family, derivatives of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate are emerging as a class of compounds with significant untapped therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic underpinnings of these derivatives, offering a roadmap for researchers engaged in the discovery and development of novel therapeutics.

The Architectural Blueprint: Synthesis of the Core Scaffold

The journey to unlocking the biological potential of these derivatives begins with the robust and efficient synthesis of the central 4,6-dihydroxypyrimidine core. A plausible and scalable approach involves the condensation of a malonate derivative with formamide in the presence of a strong base, such as a sodium alkoxide.[2][3] This foundational reaction provides the pyrimidine ring, which can then be further functionalized.

A proposed synthetic pathway to this compound is outlined below. It's important to note that while the synthesis of the 4,6-dihydroxypyrimidine core is well-established, the specific attachment of the ethyl acetate moiety at the 5-position is a proposed route based on established chemical principles and may require optimization.

Sources

An In-Depth Technical Guide to the Reactivity of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. Its unique molecular architecture, featuring a dihydroxypyrimidine core and an active methylene side chain, offers a rich landscape for chemical modifications. This guide provides a comprehensive exploration of the synthesis, tautomeric nature, and reactivity of this molecule. We delve into the key reaction pathways, including electrophilic substitution on the pyrimidine ring and reactions involving the active methylene group of the ethyl acetate side chain. Detailed experimental protocols, mechanistic insights, and spectroscopic data for analogous compounds are presented to equip researchers with the foundational knowledge required for the effective utilization of this promising scaffold in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases and numerous therapeutic agents. The 4,6-dihydroxypyrimidine moiety, in particular, is a privileged scaffold found in compounds with diverse pharmacological activities. The presence of the ethyl acetate substituent at the 5-position of this core introduces an additional reactive site, making this compound a highly valuable and versatile building block for the synthesis of complex molecular architectures. Understanding the nuanced reactivity of this compound is paramount for its successful application in drug discovery programs.

Synthesis of this compound

The synthesis of the title compound can be approached through a multi-step sequence, beginning with the construction of the 4,6-dihydroxypyrimidine ring, followed by the introduction of the ethyl acetate functionality at the 5-position.

Synthesis of the 4,6-Dihydroxypyrimidine Core

The 4,6-dihydroxypyrimidine core is typically synthesized via the condensation of a malonic ester with a formamide-equivalent in the presence of a strong base.[1]

Experimental Protocol: Synthesis of 4,6-Dihydroxypyrimidine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, sodium ethoxide is prepared by carefully adding sodium metal to absolute ethanol under an inert atmosphere.

-

Condensation: Diethyl malonate and formamide are added to the sodium ethoxide solution.[1]

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours to drive the condensation and cyclization.

-

Work-up: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the 4,6-dihydroxypyrimidine. The solid product is collected by filtration, washed with cold water, and dried.

Caption: Synthesis of the 4,6-dihydroxypyrimidine core.

Introduction of the Ethyl Acetate Moiety at the 5-Position

The introduction of the ethyl acetate group at the C5 position of the 4,6-dihydroxypyrimidine ring is a key step. The C5 position is activated towards electrophilic substitution due to the electron-donating nature of the two hydroxyl groups. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds and serves as a prime example of electrophilic substitution at this position.[2][3][4] While a direct C-alkylation with ethyl bromoacetate might be challenging, a formylation followed by subsequent elaboration provides a viable route.

Experimental Protocol: Vilsmeier-Haack Formylation of a 4,6-Dihydroxypyrimidine Derivative (Adapted)

-

Reagent Preparation: The Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under an inert atmosphere.[3]

-

Reaction: The 4,6-dihydroxypyrimidine derivative is suspended in an appropriate solvent (e.g., dichloromethane) and the freshly prepared Vilsmeier reagent is added dropwise at low temperature.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to ensure complete formylation.

-

Work-up: The reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the 5-formyl-4,6-dihydroxypyrimidine derivative.

The resulting aldehyde can then be converted to the desired ethyl acetate derivative through a series of standard organic transformations, such as a Wittig reaction with an appropriate phosphorane followed by reduction and esterification.

Tautomerism and its Influence on Reactivity

4,6-Dihydroxypyrimidine and its derivatives exist in a tautomeric equilibrium between the dihydroxy, keto-enol, and diketo forms.[5][6] The predominant tautomer is influenced by factors such as the solvent, pH, and the nature of substituents. This tautomerism is a critical determinant of the molecule's reactivity, as it affects the nucleophilicity and electrophilicity of different positions on the pyrimidine ring.

Caption: Tautomeric forms of the 4,6-dihydroxypyrimidine ring.

The presence of the electron-withdrawing ethyl acetate group at the 5-position can influence this equilibrium. The diketo tautomer, for instance, possesses an active methylene group at the 5-position, which is flanked by two carbonyl groups, rendering the attached protons acidic and susceptible to deprotonation.

Reactivity of the Pyrimidine Ring

The 4,6-dihydroxypyrimidine ring is electron-rich and thus prone to electrophilic attack, particularly at the 5-position.

Electrophilic Aromatic Substitution

As demonstrated by the Vilsmeier-Haack reaction, the C5 position is the primary site for electrophilic substitution. Other electrophilic reactions such as halogenation and nitration are also expected to occur at this position.

Experimental Protocol: Halogenation of a 4,6-Dihydroxypyrimidine Derivative (General Procedure)

-

Reaction Setup: The 4,6-dihydroxypyrimidine derivative is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent.

-

Halogenating Agent: A halogenating agent (e.g., N-bromosuccinimide or N-chlorosuccinimide) is added portion-wise to the solution.

-

Reaction Conditions: The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is diluted with water, and the precipitated product is collected by filtration.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

O-Alkylation and O-Acylation

The hydroxyl groups of the pyrimidine ring can undergo O-alkylation and O-acylation under appropriate basic conditions. The choice of base and solvent is crucial to control the regioselectivity and prevent competing N-alkylation or C-alkylation.

Reactivity of the Ethyl Acetate Side Chain

The ethyl acetate moiety at the 5-position introduces a second key reactive center in the molecule.

Reactions of the Active Methylene Group

The methylene group adjacent to the ester carbonyl is activated, making the protons acidic. This allows for deprotonation with a suitable base to form a stabilized enolate, which can then participate in a variety of carbon-carbon bond-forming reactions.

Experimental Protocol: Alkylation of the Active Methylene Group (General Procedure)

-

Base Treatment: this compound is treated with a strong, non-nucleophilic base (e.g., sodium hydride or lithium diisopropylamide) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or N,N-dimethylformamide) at low temperature to generate the enolate.

-

Alkylation: An alkylating agent (e.g., an alkyl halide) is added to the enolate solution.

-

Reaction Conditions: The reaction is allowed to warm to room temperature and stirred until completion.

-

Work-up: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride) and the product is extracted with an organic solvent.

-

Purification: The product is purified by column chromatography.

Condensation Reactions

The active methylene group can participate in condensation reactions with aldehydes and ketones, such as the Knoevenagel condensation, to form α,β-unsaturated products.[5][7]

Experimental Protocol: Knoevenagel Condensation (General Procedure)

-

Reaction Setup: A mixture of this compound, an aldehyde or ketone, and a catalytic amount of a weak base (e.g., piperidine or pyridine) is prepared in a suitable solvent like ethanol or toluene.[5]

-

Reaction Conditions: The reaction mixture is heated to reflux, often with azeotropic removal of water using a Dean-Stark apparatus, to drive the reaction to completion.

-

Work-up: Upon completion, the solvent is removed under reduced pressure, and the residue is purified.

-

Purification: Purification is typically achieved by recrystallization or column chromatography.

Sources

- 1. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst [mdpi.com]

Methodological & Application

Application Notes and Protocols: Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate as a Versatile Precursor for Kinase Inhibitor Synthesis

Introduction: The Pyrimidine Scaffold in Kinase Inhibitor Drug Discovery